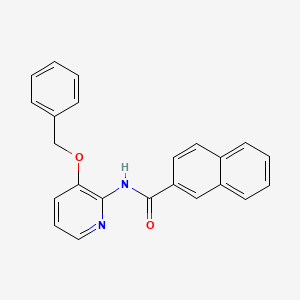

N-(3-phenylmethoxypyridin-2-yl)naphthalene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

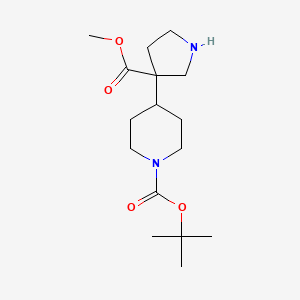

N-(3-phenylmethoxypyridin-2-yl)naphthalene-2-carboxamide, also known as PMN-2, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. PMN-2 is a small molecule that belongs to the class of pyridine-2-carboxamides and has a naphthalene-2-carboxamide moiety. The compound has been synthesized using various methods and has shown promising results in scientific research.

Applications De Recherche Scientifique

Synthesis and Characterization

- A variety of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives were synthesized, including phenyl and naphthalen-1-yl variants, characterized by elemental analyses, IR, and 1H-NMR spectroscopy. These compounds, including cyclohexane rings adopting chair conformations, were studied for their crystal structures, indicating the potential for N-(3-phenylmethoxypyridin-2-yl)naphthalene-2-carboxamide in structural chemistry and materials science (Özer et al., 2009).

Antimicrobial and Antituberculosis Activity

- N-alkoxyphenylanilides of 3-hydroxynaphthalene-2-carboxylic acid showed significant antibacterial and antimycobacterial activities against various strains, including Staphylococcus aureus and Mycobacterium tuberculosis, suggesting potential antimicrobial applications for this compound (Goněc et al., 2015).

Anticancer Activity

- Phenylaminosulfanyl-1,4‐naphthoquinone derivatives exhibited potent cytotoxic activity against various cancer cell lines, including A549, HeLa, and MCF‐7, suggesting a potential avenue for the development of anticancer agents based on the this compound structure (Ravichandiran et al., 2019).

Herbicidal and Antibacterial Activity

- Ring-substituted 3-hydroxy-N-phenylnaphthalene-2-carboxanilides demonstrated significant activity in inhibiting photosynthetic electron transport in chloroplasts and exhibited antimicrobial activity, offering insight into the potential agrochemical applications of similar compounds (Kos et al., 2013).

Electrochemical Applications

- N-phenylcarbazole and triphenylamine end-capped, 2,7-bis(diphenylamino)naphthalene-cored dicarboxamides were synthesized for electrochromic applications, indicating the potential of this compound in the development of new materials for electronic and photonic devices (Hsiao & Han, 2017).

Propriétés

IUPAC Name |

N-(3-phenylmethoxypyridin-2-yl)naphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N2O2/c26-23(20-13-12-18-9-4-5-10-19(18)15-20)25-22-21(11-6-14-24-22)27-16-17-7-2-1-3-8-17/h1-15H,16H2,(H,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJNBAXWESKTWFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(N=CC=C2)NC(=O)C3=CC4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl N-(5-azaspiro[2.5]octan-7-yl)carbamate](/img/structure/B2761588.png)

![[(2-Phenylethyl)carbamoyl]methyl 2-(4-chlorophenyl)acetate](/img/structure/B2761592.png)

![3-(4-Fluorophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2761596.png)

![N-(3-nitrophenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2761602.png)

![N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2761603.png)

![5-[(4-Chloranylphenoxy)methyl]-1h-1,2,3,4-Tetrazole](/img/structure/B2761607.png)